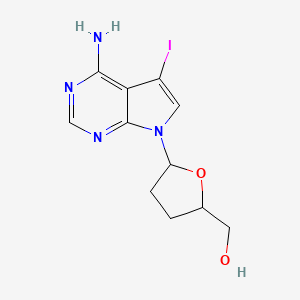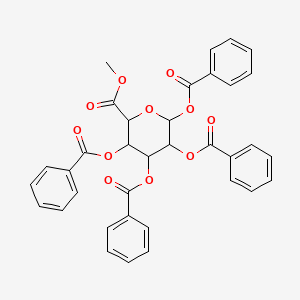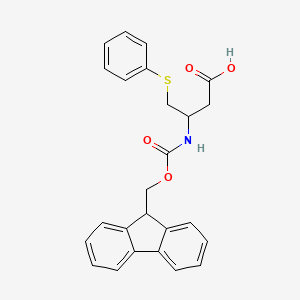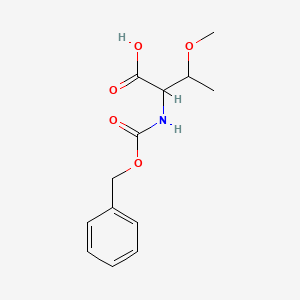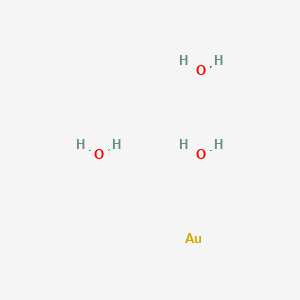
Auric(cento) hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Auric(cento) hydroxide, also known as gold(III) hydroxide or gold trihydroxide, is an inorganic compound with the chemical formula Au(OH)₃. It is a hydroxide of gold and is also referred to as auric acid with the formula H₃AuO₃. This compound is known for its vivid, dark yellow crystalline appearance and is used in various applications, including medicine, porcelain making, gold plating, and as a precursor for gold catalysts .
Preparation Methods
Auric(cento) hydroxide is typically synthesized by the reaction of chloroauric acid (HAuCl₄) with an alkali, such as sodium hydroxide (NaOH). The reaction proceeds as follows: [ \text{HAuCl}_4 + 4\text{NaOH} \rightarrow \text{Au(OH)}_3 + 4\text{NaCl} + \text{H}_2\text{O} ] This method involves mixing the chloroauric acid solution with sodium hydroxide under controlled conditions to precipitate this compound .
Chemical Reactions Analysis
Auric(cento) hydroxide undergoes several types of chemical reactions, including:
Dehydration: When heated above 140°C, this compound dehydrates to form gold(III) oxide (Au₂O₃).
Reaction with Ammonia: It reacts with ammonia to produce fulminating gold, an explosive compound.
Reaction with Alkali: It reacts with alkali to produce aurates (AuO₂⁻).
Scientific Research Applications
Auric(cento) hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and gold catalysts.
Biology and Medicine:
Industry: It is used in the production of porcelain, gold plating, and as a corrosion-resistant material in microelectronics
Mechanism of Action
The mechanism of action of auric(cento) hydroxide involves its ability to interact with various molecular targets and pathways. In the context of gold catalysts, it facilitates oxidation-reduction reactions by providing active sites for the adsorption and activation of reactants. In biomedical applications, gold compounds, including this compound, can interact with cellular components, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Auric(cento) hydroxide can be compared with other gold compounds, such as:
Gold(III) chloride (AuCl₃): A common gold compound used in various chemical reactions and as a precursor for other gold compounds.
Gold(III) oxide (Au₂O₃): Formed by the dehydration of this compound and used in similar applications.
Copper(II) hydroxide (Cu(OH)₂): Another hydroxide compound used in different industrial applications
This compound is unique due to its specific chemical properties and applications, particularly in the field of gold catalysis and biomedical research.
Properties
Molecular Formula |
AuH6O3 |
|---|---|
Molecular Weight |
251.013 g/mol |
IUPAC Name |
gold;trihydrate |
InChI |
InChI=1S/Au.3H2O/h;3*1H2 |
InChI Key |
PPOYUERUQZXZBE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


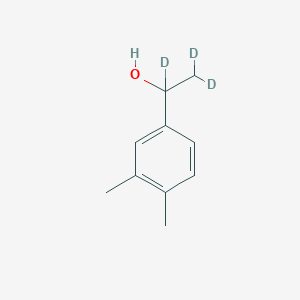
![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
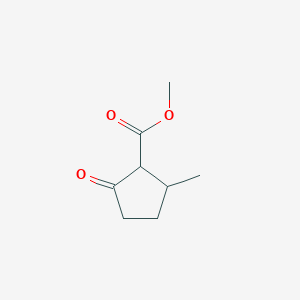
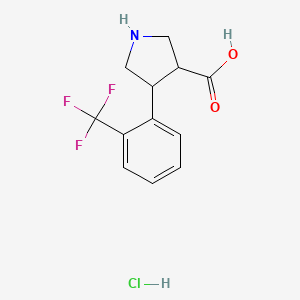
![2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate](/img/structure/B13399906.png)
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13399907.png)
![2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B13399913.png)
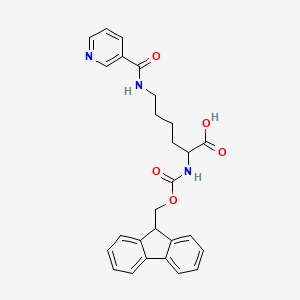
![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)
